molecular formula C11H6BrN3O3S B2921240 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1021036-20-3

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2921240
M. Wt: 340.15
InChI Key: OBVJNVPCMBHAGU-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as BTOF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTOF is a heterocyclic organic compound that contains a furan ring and an oxadiazole ring. It has a molecular formula of C13H7BrN4O2 and a molecular weight of 341.13 g/mol.

Scientific Research Applications

Synthesis and Reactivity

  • N-(1-Naphthyl)furan-2-carboxamide was synthesized and treated with P2S5 in anhydrous toluene to obtain the corresponding thioamide. This thioamide was oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Antiviral Activity

  • Compounds including 3-[2-(4-Bromphenyl)hydrazono]-5-phenyl-furan-2(3H)-one demonstrated promising antiviral activity against H5N1 avian influenza virus. This was confirmed by plaque reduction assay on Madin-Darby canine kidney cells (Flefel et al., 2012).

Antibacterial Activities

  • N-(4-bromophenyl)furan-2-carboxamide and its analogues showed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus (Siddiqa et al., 2022).

Energetic Materials

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized for the development of insensitive energetic materials. These compounds were characterized for their thermal stability and detonation performance, showing potential for use in explosives (Yu et al., 2017).

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O3S/c12-8-4-3-7(19-8)10-14-15-11(18-10)13-9(16)6-2-1-5-17-6/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVJNVPCMBHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

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